![molecular formula C27H31NO5 B2796476 (3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one CAS No. 151341-77-4](/img/structure/B2796476.png)
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
Vue d'ensemble
Description
14α-hydroxy Paspalinine is an indole diterpene fungal metabolite originally isolated from A. nomius. Dietary administration of 14α-hydroxy paspalinine (100 ppm) reduces weight gain of H. zea first instar larvae by 91%.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, such as 5H,12H-[1]benzoxepino[4,3-b]indol-6-ones, represents a significant area of research within organic chemistry. These studies often aim to develop new synthetic routes and explore the chemical properties of these compounds. For example, the synthesis of the title compounds was achieved through Fischer indole cyclization, indicating the continuous exploration of methodologies to construct complex heterocyclic systems (Chetoni et al., 1993).
Potential Medicinal Interest
Research into the alkylation of methyl 3-hydroxyindole-2-carboxylate to synthesize pyrimidine derivatives showcases the pursuit of compounds with potential medicinal interest, such as anti-allergy and CNS activities. These efforts underline the importance of heterocyclic compounds in drug discovery and development (Bourlot & Mérour, 1995).
Advances in Synthetic Methodologies
The development of novel synthetic routes, such as the practical route to regiospecifically substituted oxazolylphenols, demonstrates the ongoing innovation in synthetic organic chemistry. These advancements are crucial for creating new compounds with potential applications across various fields, including pharmacology and materials science (Scheurer et al., 2001).
Exploration of Diterpene Polyesters
The discovery of new diterpene polyesters from natural sources, such as Euphorbia dracunculoides Lam, highlights the intersection of organic chemistry and natural product research. Such studies not only contribute to the chemical diversity knowledge but also to the potential discovery of new drugs (Wang et al., 2015).
Mécanisme D'action
Target of Action
14α-Hydroxy Paspalinine is a derivative of paspalinine and has been found to exhibit anti-insectan activity . The primary targets of this compound are insects, particularly the larvae of certain species .
Mode of Action
It is known that it interacts with its targets (insects) in a way that leads to a reduction in their weight gain . This suggests that the compound may interfere with the insects’ metabolic processes or development.
Biochemical Pathways
Given its anti-insectan activity, it is likely that it affects pathways related to insect growth and development .
Pharmacokinetics
It is known that the compound is a fungal metabolite originally isolated from aspergillus nomius . This suggests that it may be produced and metabolized within the fungal organism.
Result of Action
The primary result of the action of 14α-Hydroxy Paspalinine is a significant reduction in the weight gain of certain insect larvae . This indicates that the compound has a detrimental effect on the growth and development of these insects.
Action Environment
The action of 14α-Hydroxy Paspalinine is likely influenced by various environmental factors. For instance, the production of the compound by Aspergillus nomius may be affected by the conditions in which the fungus is grown . Additionally, the efficacy and stability of the compound may be influenced by factors such as temperature, pH, and the presence of other organisms.
Analyse Biochimique
Biochemical Properties
14|A-Hydroxy Paspalinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted
Cellular Effects
14|A-Hydroxy Paspalinine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 14|A-Hydroxy Paspalinine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14|A-Hydroxy Paspalinine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 14|A-Hydroxy Paspalinine vary with different dosages in animal models. At 100 ppm levels, it resulted in a 90% reduction in body weight gain in tests against the corn roundworm H. zea
Metabolic Pathways
14|A-Hydroxy Paspalinine is involved in various metabolic pathways. It interacts with several enzymes or cofactors
Propriétés
IUPAC Name |
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPMJVSUJKCKH-KCCNSQSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](C[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)
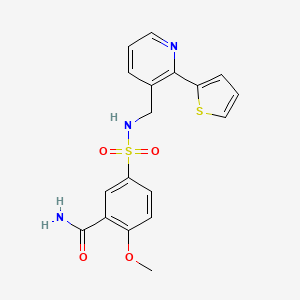
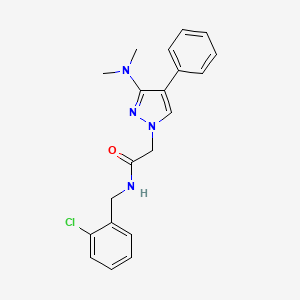
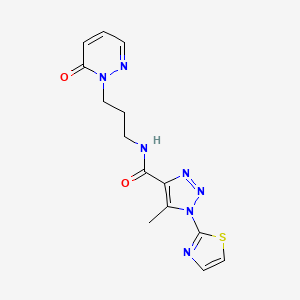
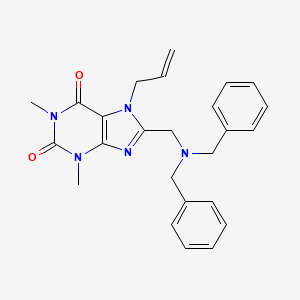
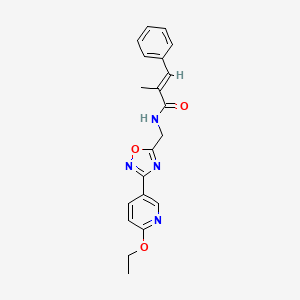
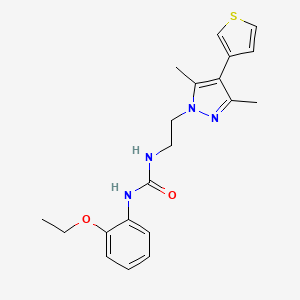
![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)
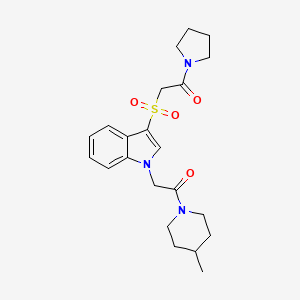

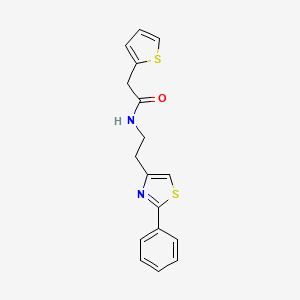
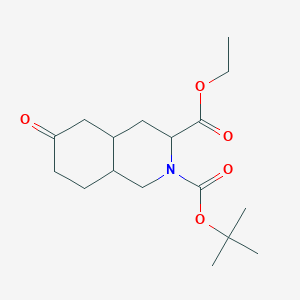
![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)
![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)